molecular formula C13H16 B1595621 Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated CAS No. 68648-89-5

Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated

Cat. No. B1595621
CAS RN: 68648-89-5
M. Wt: 172.27 g/mol
InChI Key: ROGIWVXWXZRRMZ-UHFFFAOYSA-N
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Description

Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Film forming; Opacifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-methylbuta-1,3-diene;styrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8.C5H8/c1-2-8-6-4-3-5-7-8;1-4-5(2)3/h2-7H,1H2;4H,1-2H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ROGIWVXWXZRRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(=C)C=C.C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C13H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

68648-89-5, 705964-80-3, 694523-05-2, 25038-32-8, 68441-36-1, 700836-36-8, 105729-79-1, 719274-91-6, 106402-53-3
Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, tetrablock
Source CAS Common Chemistry
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Isoprene-styrene diblock copolymer
Source CAS Common Chemistry
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Isoprene-styrene copolymer
Source CAS Common Chemistry
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, epoxidized
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Isoprene-styrene triblock copolymer
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Isoprene-styrene block copolymer
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, pentablock
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
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Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Liquid, White odorless pellets;
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated
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Product Name

2-Methylbuta-1,3-diene;styrene

CAS RN

25038-32-8, 68648-89-5
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene
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Synthesis routes and methods I

Procedure details

To a 2.6 liter autoclave were charged 1900 ml of cyclohexane and 88.1 gm of styrene monomer. The mixture was heated to 60° C. and 3.7 ml of a 1.4 molar solution of sec-butyllithium initiator in cyclohexane was added. After 40 minutes, when analysis of the reaction mixture indicated that polymerization of the styrene monomer was complete, the reaction temperature was reduced to 50° C., and 116.7 gm of isoprene was added. After 45 minutes, no unreacted isoprene was detected. The living styrene-isoprene diblock polymer was then coupled to form a styrene-isoprene-styrene triblock polymer by adding 32.0 ml of 0.12M 1,2-dibromoethane in cyclohexane over a period of 11 minutes. Analysis of the product by gel-permeation chromatography (GPC) indicated that the triblock polymer had a peak molecular weight of 76,800, and contained approximately 12% residual diblock. From the proton NMR spectrum of the product, it was determined that it contained 41.7 wt. % styrene. The solvent was removed from the polymer solution under vacuum at 90° C.
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Synthesis routes and methods II

Procedure details

An AB block polymer of styrene-isoprene was prepared by adding 0.42 ml. of 1.18 N sec-butyl lithium to a mixture of 10 g. styrene of 175 ml. of benzene and 5 ml. of tetrahydrofuran at room temperature. The mixture was allowed to polymerize for 2 hours and 40 g. of dry air-free isoprene was added and the polymerization continued for 2 additional hours. The product was isolated by precipitation into methanol, yielding 27.5 g. of block polymer dispersant.
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Synthesis routes and methods III

Procedure details

In a solution of styrene (41 g) in cyclohexane (1100 g), 0.3 ml of tetrahydrofuran and 1.2 g of 15 wt % n-butyllithium solution were added to initiate polymerization. The reaction was continued for 30 minutes, and the temperature was increased from 40° C. to 50° C. After most of the styrene monomer was reacted, 123 g of isoprene solution was added into the polymer mixture. The reaction was continued for an additional 90 minutes, and the temperature was increased from 55° C. to 80-90° C. After all of the isoprene monomer was completely reacted, a living styrene-isoprene block copolymer was formed in the first step.
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